7-Methoxyisoquinoline-6-carbonitrile
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Overview
Description
7-Methoxyisoquinoline-6-carbonitrile is a heterocyclic compound with the molecular formula C11H8N2O. It is a derivative of isoquinoline, characterized by the presence of a methoxy group at the 7th position and a carbonitrile group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyisoquinoline-6-carbonitrile typically involves the reaction of 1-chloro-7-methoxyisoquinoline with appropriate reagents. One common method includes the use of potassium hexamethyldisilazide in tetrahydrofuran and N,N-dimethylformamide at low temperatures (around -10°C) under an inert atmosphere. The reaction proceeds with high yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring stringent quality control to maintain the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxyisoquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride or organolithium compounds facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline-6-carboxylic acid derivatives, while reduction can produce 7-methoxyisoquinoline-6-amine .
Scientific Research Applications
7-Methoxyisoquinoline-6-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its role in developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry: It is used in the synthesis of materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of 7-Methoxyisoquinoline-6-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
7-Methoxyisoquinoline: Lacks the carbonitrile group, affecting its reactivity and applications.
6-Methoxyisoquinoline-7-carbonitrile: Positional isomer with different chemical properties.
1-Chloro-7-methoxyisoquinoline-6-carbonitrile:
Properties
Molecular Formula |
C11H8N2O |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
7-methoxyisoquinoline-6-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-14-11-5-10-7-13-3-2-8(10)4-9(11)6-12/h2-5,7H,1H3 |
InChI Key |
YMXODVXRJQQEAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN=CC2=C1)C#N |
Origin of Product |
United States |
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